

Trepibutone: A Technical Guide to Physicochemical Properties and Stability

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Compound of Interest

Compound Name: Trepibutone

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Introduction

Trepibutone is a synthetic choleric and spasmolytic agent used in the management of functional gastrointestinal disorders.[1] Chemically identified as 4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid, its therapeutic effects are attributed to its ability to promote the secretion of bile and pancreatic juice while simultaneously relaxing the smooth muscle of the gastrointestinal tract.[1][2] This dual-action mechanism helps alleviate symptoms associated with conditions like cholelithiasis, cholecystitis, and chronic pancreatitis by reducing internal pressure within the gallbladder and bile duct.[2]

This technical guide provides an in-depth overview of the core physicochemical properties and stability profile of **Trepibutone**, intended to support research, development, and formulation activities.

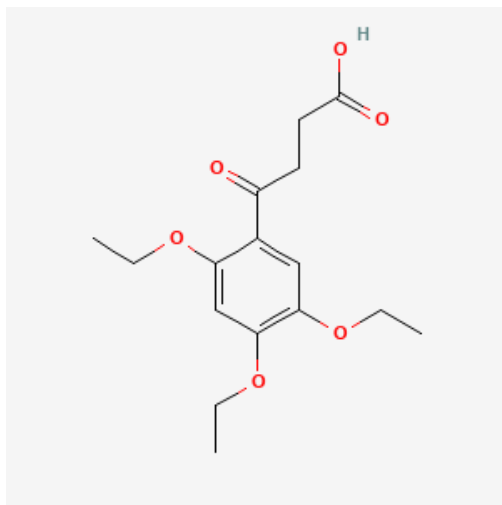
Physicochemical Properties

A comprehensive understanding of a drug substance's physicochemical properties is fundamental to formulation development, analytical method development, and predicting its pharmacokinetic behavior.

Chemical Structure and Identification

- IUPAC Name: 4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid[3]

- CAS Number: 41826-92-0[3]
- Molecular Formula: C₁₆H₂₂O₆[3][4]
- Molecular Weight: 310.34 g/mol [4][5][6]



- Chemical Structure: (Image Source: PubChem CID 5536)

Quantitative Physicochemical Data

The key physicochemical parameters for **Trepibutone** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Weight	310.34 g/mol	[4][5][6]
Molecular Formula	C ₁₆ H ₂₂ O ₆	[3][4]
Appearance	White to off-white solid powder	[N/A]
Melting Point	150.5 °C	[N/A]
Boiling Point	498.6 ± 45.0 °C at 760 mmHg	[N/A]
LogP (XLogP3)	2.1	[5]
pKa	Data not available in cited literature.	[N/A]
Topological Polar Surface Area	82.1 Å ²	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	6	[5]
Rotatable Bond Count	10	[5]

Solubility Profile

Trepibutone is soluble in dimethyl sulfoxide (DMSO).[2] For in-vivo studies, it has been formulated in vehicles such as:

- 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- 10% DMSO and 90% Corn Oil.

Stability Profile

The chemical and physical stability of an active pharmaceutical ingredient (API) is critical for ensuring its safety, quality, and efficacy throughout its shelf life.

Storage and Handling

Based on available data, the following storage conditions are recommended for **Trepibutone**:

- Short-term: Dry, dark, and at 0 - 4 °C (days to weeks).
- Long-term: -20 °C (months to years).
- In Solvent (e.g., DMSO): -80°C for up to 6 months or -20°C for up to 1 month, protected from light.

The compound is considered stable enough for shipping under ambient temperatures for several weeks.

Metabolic Stability and Degradation

While specific chemical forced degradation studies are not publicly available, a pharmacokinetic study in rats identified 30 metabolites, providing insight into its metabolic pathways.[2][7][8] The primary routes of metabolism include:

- Dealkylation
- Oxidation
- Reduction
- Glucuronidation[2][7][8]

These transformations indicate that the ethoxy groups and the butanoic acid chain are key sites for metabolic activity.

Chemical Stability (Forced Degradation)

Detailed experimental data from forced degradation studies (hydrolysis, oxidation, and photolysis) for **Trepibutone** are not available in the reviewed literature. Such studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[9] The primary chemical degradation pathways for molecules with ester or amide functionalities are typically hydrolysis and oxidation.[10] Given **Trepibutone**'s structure, which includes a ketone and a carboxylic acid, it may be susceptible to degradation under harsh pH, oxidative, and photolytic conditions. A stability-indicating analytical method would be required to separate and quantify the parent drug from any potential degradants.[11][12]

Experimental Protocols

This section details the methodologies for key experiments related to the characterization and analysis of **Trepibutone**.

Protocol for pKa Determination by Potentiometric Titration

As no experimental pKa value for **Trepibutone** is available, this section provides a general but detailed protocol for its determination using potentiometric titration, a common and precise method.^{[2][11][13]}

Objective: To determine the acid dissociation constant (pKa) of **Trepibutone**.

Materials:

- **Trepibutone** API
- Calibrated pH meter and electrode
- Potentiometer/automated titrator
- Magnetic stirrer and stir bar
- Standardized 0.1 M Sodium Hydroxide (NaOH) and 0.1 M Hydrochloric Acid (HCl)^[2]
- Potassium Chloride (KCl) for ionic strength adjustment
- Co-solvent (e.g., methanol or ethanol), if required for solubility
- Nitrogen gas

Procedure:

- Instrument Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).^[2]
- Sample Preparation:

- Accurately weigh and dissolve **Trepibutone** in an appropriate solvent (e.g., water with a co-solvent if necessary) to a concentration of approximately 1 mM.[\[2\]](#)
- Add 0.15 M KCl to maintain a constant ionic strength.[\[11\]](#)
- Titration Setup:
 - Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel on a magnetic stirrer.[\[2\]](#)
 - Immerse the calibrated pH electrode into the solution.
 - Purge the solution with nitrogen gas to remove dissolved CO₂ and create an inert atmosphere.[\[2\]](#)[\[11\]](#)
- Titration Process:
 - Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[\[2\]](#)
 - Begin the titration by adding small, precise increments of standardized 0.1 M NaOH.
 - Record the pH value after each addition, allowing the reading to stabilize.
 - Continue the titration until the pH reaches a stable value in the alkaline range (e.g., pH 12-12.5).[\[2\]](#)
- Data Analysis:
 - Plot the pH values against the volume of titrant added to generate a titration curve.
 - Determine the equivalence point(s) from the inflection point(s) of the curve (where the slope is greatest).
 - The pKa is the pH at the half-equivalence point.
 - Perform the titration in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[\[2\]](#)

Protocol for Stability-Indicating Method Development & Forced Degradation

This protocol outlines a general approach for conducting forced degradation studies and developing a stability-indicating HPLC method, in accordance with ICH guidelines.[\[9\]](#)[\[12\]](#)[\[13\]](#)

Objective: To identify potential degradation products of **Trepibutone** and develop an analytical method capable of separating and quantifying **Trepibutone** in the presence of these degradants.

Part A: Forced Degradation Studies

- Stock Solution Preparation: Prepare a stock solution of **Trepibutone** in a suitable solvent (e.g., acetonitrile or methanol).
- Stress Conditions: Expose the **Trepibutone** solution (and solid API) to the following conditions:
 - Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for a specified period (e.g., 8 hours). Neutralize the sample before analysis.[\[13\]](#)
 - Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for a specified period. Neutralize the sample before analysis.[\[13\]](#)
 - Oxidative Degradation: Treat with 3-30% hydrogen peroxide (H₂O₂) at room temperature.
 - Thermal Degradation: Expose the solid drug and solution to high temperature (e.g., 60-80°C).
 - Photolytic Degradation: Expose the solid drug and solution to UV and visible light (e.g., overall illumination of 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter). A control sample should be protected from light.
- Sample Analysis: Analyze all stressed samples against a control (unstressed) sample. The goal is to achieve 5-20% degradation of the active substance.[\[13\]](#)

Part B: Stability-Indicating HPLC Method Development

- Column and Mobile Phase Screening:
 - Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
 - Screen different mobile phase compositions (e.g., acetonitrile/water and methanol/water gradients) with different pH modifiers (e.g., formic acid, ammonium acetate, phosphate buffer) to achieve separation of the parent peak from any degradation product peaks.
- Method Optimization:
 - Optimize the gradient, flow rate, column temperature, and detection wavelength (UV) to ensure adequate resolution between all peaks.
 - A photodiode array (PDA) detector is useful for checking peak purity.
- Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol for Pharmacokinetic Analysis by UHPLC-MS/MS

The following protocol is adapted from a study on the pharmacokinetics of **Trepibutone** in rats and is suitable for quantifying the drug in plasma.^{[2][7][8]}

Objective: To accurately quantify **Trepibutone** concentrations in plasma samples.

Instrumentation & Reagents:

- UHPLC system coupled with a triple quadrupole mass spectrometer.
- Carbamazepine (Internal Standard, IS).^[2]
- Acetonitrile and Formic Acid (HPLC grade).^[2]

Procedure:

- Sample Preparation (Protein Precipitation):

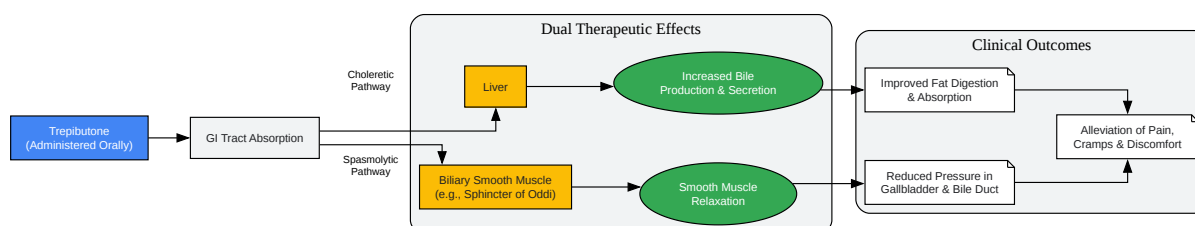
- To 100 μ L of plasma sample, add 10 μ L of the IS working solution (Carbamazepine).
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex the mixture for 3 minutes.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer 100 μ L of the supernatant for analysis.[\[2\]](#)
- Chromatographic Conditions:
 - Column: A suitable reversed-phase column (e.g., C18).
 - Mobile Phase: Acetonitrile and water containing 0.1% formic acid in a gradient elution.[\[2\]](#)
 - Flow Rate: As appropriate for the column dimensions.
 - Injection Volume: 5 μ L.[\[2\]](#)
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - **Trepibutone**: m/z 311.09 \rightarrow 265.08[\[2\]](#)[\[7\]](#)
 - Carbamazepine (IS): m/z 237.06 \rightarrow 194.08[\[2\]](#)[\[7\]](#)
- Method Validation: The method should be fully validated for selectivity, linearity (e.g., 1–1,000 ng/mL), precision, accuracy, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).[\[2\]](#)

Mechanism of Action & Signaling Pathways

Trepibutone exerts its therapeutic effects through a dual mechanism: as a cholericetic and a spasmolytic agent.[1][14]

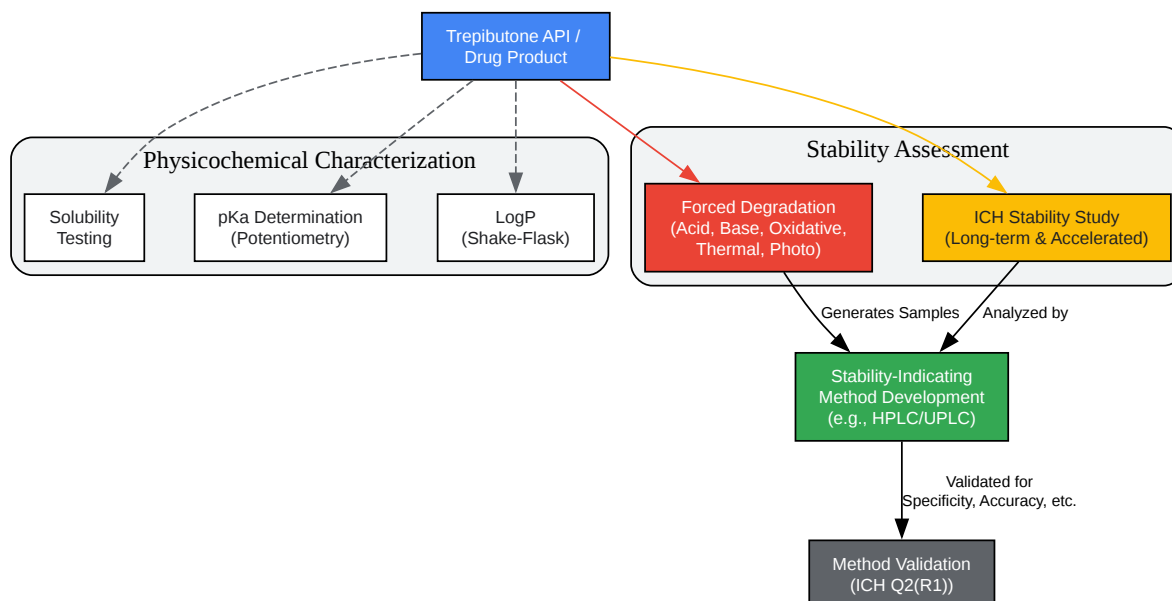
- **Cholericetic Action:** It enhances the production and secretion of bile from the liver, which aids in the digestion and absorption of dietary fats.[1][14]
- **Spasmolytic (Antispasmodic) Action:** It directly relaxes smooth muscles in the gastrointestinal tract, particularly the sphincter of Oddi.[15] This action is believed to be mediated through the modulation of neurotransmitters and ion channels that control muscle contraction.[1] Specifically, it may inhibit the activity of acetylcholine on muscarinic receptors, reducing smooth muscle overactivity and alleviating spasms.[14] Some evidence suggests its mechanism differs from papaverine and may involve accelerating the uptake of intracellular calcium into storage sites, rather than blocking calcium influx.[15]

The following diagrams illustrate the proposed workflow for **Trepibutone's** therapeutic action and a general experimental workflow for its analysis.



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Caption: Proposed therapeutic mechanism of **Trepibutone**.



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Caption: General experimental workflow for **Trepibutone** analysis.

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